REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[C:5]([OH:7])=[O:6])([CH3:3])=[CH2:2].C(=O)([O-])[O-].[K+].[K+].[C:19]1(C)C=CC=C[CH:20]=1.S(OCC)(OCC)(=O)=O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[C:5]([O:7][CH2:19][CH3:20])=[O:6])([CH3:3])=[CH2:2] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
200.01 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(C(=O)O)CC=C(C)C
|
Name
|
|
Quantity
|
89.82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
191.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
11.28 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
510 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to from 95° C. to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated continuously for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The toluene solution was separated from the resulting mixture
|
Type
|
WASH
|
Details
|
including washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under reduced pressure
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C(C(=O)OCC)CC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193.4 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |